Sepantronium Bromide

Catalog No.
S548208
CAS No.
781661-94-7
M.F
C20H19BrN4O3
M. Wt
443.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sepantronium Bromide

CAS Number

781661-94-7

Product Name

Sepantronium Bromide

IUPAC Name

1-(2-methoxyethyl)-2-methyl-3-(pyrazin-2-ylmethyl)benzo[f]benzimidazol-3-ium-4,9-dione bromide

Molecular Formula

C20H19BrN4O3

Molecular Weight

443.3 g/mol

InChI

InChI=1S/C20H19N4O3.BrH/c1-13-23(9-10-27-2)17-18(24(13)12-14-11-21-7-8-22-14)20(26)16-6-4-3-5-15(16)19(17)25;/h3-8,11H,9-10,12H2,1-2H3;1H/q+1;/p-1

InChI Key

QBIYUDDJPRGKNJ-UHFFFAOYSA-M

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

1-(2-methoxyethyl)-2-methyl-4,9-dioxo-3-(pyrazin-2-ylmethyl)-4,9-dihydro-1H-naphtho(2,3-d)imidazolium, 1-(2-methoxyethyl)-2-methyl-4,9-dioxo-3-(pyrazin-2-ylmethyl)-4,9-dihydro-1H-naphtho(2,3-d)imidazolium bromide, sepantronium bromide, YM 155, YM-155, YM155 cpd

Canonical SMILES

CC1=[N+](C2=C(N1CCOC)C(=O)C3=CC=CC=C3C2=O)CC4=NC=CN=C4.[Br-]

The exact mass of the compound Sepantronium bromide is 442.06405 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Naphthoquinones - Supplementary Records. It belongs to the ontological category of organic bromide salt in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Sepantronium Bromide, also known as YM155, is a potent and selective small-molecule suppressant of survivin, a protein belonging to the inhibitor of apoptosis (IAP) family.[1][2][3] It functions by inhibiting the transcription of the survivin gene (BIRC5), leading to reduced protein levels, which in turn induces apoptosis and inhibits cell proliferation in a wide range of cancer cell lines, often at low nanomolar concentrations.[2][4] Its established mechanism and potent in vitro and in vivo activity have made it a critical tool for investigating apoptosis pathways and a benchmark compound in the development of IAP-targeting therapeutics.[2][5]

References

Substituting Sepantronium Bromide (YM155) with other IAP inhibitors, such as SMAC mimetics (e.g., Birinapant), or even with standard cytotoxic agents is ill-advised for achieving reproducible outcomes.[6] Different IAP-targeting agents have distinct binding specificities; for instance, Birinapant preferentially targets cIAP1, whereas YM155 is highly selective for suppressing survivin transcription.[4][7] This mechanistic difference leads to divergent downstream effects on apoptosis and cell signaling. Furthermore, the value of Sepantronium Bromide is often realized in its synergistic potential, where it dramatically enhances the efficacy of specific classes of chemotherapeutics, such as taxanes and platinum-based drugs.[8][9][10] This synergistic effect is not universal across all anticancer agents and is a key performance differentiator, making arbitrary substitution a significant risk to experimental validity and therapeutic development.

References

Superior Synergy with Platinum-Based Chemotherapy vs. Monotherapy

Sepantronium Bromide demonstrates significant synergistic activity when combined with the standard-of-care agent cisplatin, providing a compelling reason for its use in combination studies. In a head and neck cancer model, the combination of YM155 and cisplatin inhibited tumor cell colony formation by 96%, a marked improvement over the 64% inhibition from YM155 alone and 47% from cisplatin alone.[11] This supra-additive effect was confirmed in vivo, where the combination treatment led to 64% tumor growth inhibition, far exceeding the 31% and 19% inhibition observed for single-agent YM155 and cisplatin, respectively.[11]

Evidence DimensionInhibition of Tumor Cell Colony Formation
Target Compound Data96% inhibition (YM155 + Cisplatin)
Comparator Or BaselineYM155 alone: 64% inhibition; Cisplatin alone: 47% inhibition
Quantified Difference1.5x greater inhibition than YM155 alone; 2.04x greater than Cisplatin alone
ConditionsIn vitro colony formation assay using head and neck squamous cell carcinoma (HNSCC) cells.

This evidence provides a quantitative rationale for procuring Sepantronium Bromide to enhance the efficacy of established, cost-effective platinum drugs in resistant or difficult-to-treat cancer models.

Enhanced Efficacy in Combination with Taxanes in Chemoresistant Models

A key procurement driver for Sepantronium Bromide is its demonstrated ability to synergize with microtubule-targeting agents like docetaxel and paclitaxel, particularly in resistant cancer subtypes. In triple-negative breast cancer (TNBC) xenograft models, the combination of YM155 and docetaxel resulted in complete tumor regression in all treated mice, a significantly better outcome than either agent alone, without increasing toxicity.[8][9] This synergy is not limited to one model; in paclitaxel-resistant (A2780/Taxol) ovarian cancer cells, combining YM155 with docetaxel significantly enhanced apoptosis compared to either drug used as a monotherapy.[12] In contrast, this synergistic effect was not observed with doxorubicin, highlighting a specific interaction with microtubule-targeting agents.[8]

Evidence DimensionIn Vivo Antitumor Effect
Target Compound DataComplete tumor regression in 100% of mice (YM155 + Docetaxel)
Comparator Or BaselineIncomplete or partial response with either YM155 or Docetaxel monotherapy
Quantified DifferenceAchieved complete response where monotherapies did not
ConditionsMRK-nu-1 human TNBC xenograft model in mice.

For researchers working with taxane-based therapeutic strategies or taxane-resistant models, this compound offers a validated method to potentiate treatment effects and overcome resistance, justifying its selection over less synergistic alternatives.

Potent Nanomolar Activity Across Diverse Cancer Models, Including p53-Mutant Lines

Sepantronium Bromide exhibits potent, broad-spectrum antiproliferative activity, making it a versatile tool for cancer research. Across a panel of 119 human cancer cell lines, the mean 50% growth inhibition (GI50) value was 15 nM.[2] Critically, its efficacy is largely independent of p53 tumor suppressor status, a common mechanism of drug resistance. The mean GI50 was 11 nM for p53 mutant/null cell lines and 16 nM for p53 wild-type cell lines, demonstrating its utility in models where standard p53-dependent apoptosis inducers fail.[2] For example, in AR-negative, castration-resistant prostate cancer cell lines, YM155 showed IC50 values of 8.3 nM (DU145) and 3.3 nM (PC3).[10]

Evidence DimensionMean 50% Growth Inhibition (GI50)
Target Compound Data11 nM (in p53 mutant/null cells)
Comparator Or Baseline16 nM (in p53 wild-type cells)
Quantified DifferenceMaintains high potency regardless of p53 status, unlike many standard chemotherapies whose efficacy is p53-dependent.
ConditionsCell viability/proliferation assays across a panel of 119 human cancer cell lines.

This demonstrates the compound's robust performance and broad applicability, justifying its procurement for use in a wide variety of cancer models, including those known to be resistant to conventional therapies due to p53 mutations.

Re-sensitizing Platinum-Resistant Cancer Models

Sepantronium Bromide is the right choice for studies aiming to overcome acquired or intrinsic resistance to platinum-based drugs like cisplatin and carboplatin. Its ability to synergistically inhibit tumor growth and colony formation when used with cisplatin provides a clear pathway for investigating mechanisms of chemoresistance and developing more effective combination therapies.[5][11]

Enhancing the Efficacy of Taxane-Based Chemotherapy

For projects focused on triple-negative breast cancer, ovarian cancer, or castration-resistant prostate cancer, this compound is a validated tool to potentiate the effects of docetaxel or paclitaxel. Evidence of complete tumor regression in xenograft models when combined with docetaxel makes it a critical reagent for preclinical studies aiming to improve taxane efficacy.[8][12][13]

Targeting Tumors with p53 Mutations

Due to its consistent high potency in both p53-wild type and p53-mutant/null cancer cell lines, Sepantronium Bromide is a preferred tool for researchers working on cancers that harbor p53 mutations. This allows for the selective targeting of the survivin pathway in models where many standard chemotherapeutics, which rely on a functional p53 pathway, are ineffective.[2]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Exact Mass

442.06405 Da

Monoisotopic Mass

442.06405 Da

Heavy Atom Count

28

Appearance

White Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7H5Q4J1CM5

Pharmacology

Sepantronium Bromide is a small-molecule proapoptotic agent with potential antineoplastic activity. Sepantronium bromide selectively inhibits survivin expression in tumor cells, resulting in inhibition of survivin antiapoptotic activity (via the extrinsic or intrinsic apoptotic pathways) and tumor cell apoptosis. Survivin, a member of the inhibitor of apoptosis (IAP) gene family, is expressed during embryonal development and is absent in most normal, terminally differentiated tissues; upregulated in a variety of human cancers, its expression in tumors is associated with a more aggressive phenotype, shorter survival times, and a decreased response to chemotherapy.

KEGG Target based Classification of Drugs

Not elsewhere classified
Cellular process
Apoptosis
BIRC5 [HSA:332] [KO:K08731]

Other CAS

781661-94-7

Wikipedia

Sepantronium bromide

Dates

Last modified: 08-15-2023
1: Hong M, Ren MQ, Silva J, Paul A, Wilson WD, Schroeder C, Weinberger P, Janik J, Hao Z. YM155 inhibits topoisomerase function. Anticancer Drugs. 2016 Oct 13. PubMed PMID: 27754993.
2: Voges Y, Michaelis M, Rothweiler F, Schaller T, Schneider C, Politt K, Mernberger M, Nist A, Stiewe T, Wass MN, Rödel F, Cinatl J. Effects of YM155 on survivin levels and viability in neuroblastoma cells with acquired drug resistance. Cell Death Dis. 2016 Oct 13;7(10):e2410. doi: 10.1038/cddis.2016.257. PubMed PMID: 27735941.
3: Zhang S, Wang X, Gu Z, Wang L. Small Molecule Survivin Inhibitor YM155 Displays Potent Activity Against Human Osteosarcoma Cells. Cancer Invest. 2016 Sep 13;34(8):401-7. doi: 10.1080/07357907.2016.1212205. Epub 2016 Aug 25. PubMed PMID: 27559851.
4: Woo SM, Min KJ, Seo BR, Kwon TK. YM155 sensitizes TRAIL-induced apoptosis through cathepsin S-dependent down-regulation of Mcl-1 and NF-κB-mediated down-regulation of c-FLIP expression in human renal carcinoma Caki cells. Oncotarget. 2016 Aug 9. doi: 10.18632/oncotarget.11137. [Epub ahead of print] PubMed PMID: 27528031.
5: Zhang W, Liu Y, Li YF, Yue Y, Yang X, Peng L. Targeting of Survivin Pathways by YM155 Inhibits Cell Death and Invasion in Oral Squamous Cell Carcinoma Cells. Cell Physiol Biochem. 2016;38(6):2426-37. doi: 10.1159/000445594. Epub 2016 Jun 13. PubMed PMID: 27287458.
6: Gyurászová K, Mikeš J, Halaburková A, Jendželovský R, Fedoročko P. YM155, a small molecule inhibitor of survivin expression, sensitizes cancer cells to hypericin-mediated photodynamic therapy. Photochem Photobiol Sci. 2016 Jun 8;15(6):812-21. doi: 10.1039/c5pp00438a. Epub 2016 May 31. PubMed PMID: 27241169.
7: Zhang J, Xu R, Tao X, Dong Y, Lv X, Sun A, Wei D. TAT-IL-24-KDEL-induced apoptosis is inhibited by survivin but restored by the small molecular survivin inhibitor, YM155, in cancer cells. Oncotarget. 2016 Jun 14;7(24):37030-37042. doi: 10.18632/oncotarget.9458. PubMed PMID: 27203744.
8: de Haart SJ, Holthof L, Noort WA, Minnema MC, Emmelot ME, Aarts-Riemens T, Doshi P, Sasser K, Yuan H, de Bruijn J, Martens AC, van de Donk NW, Lokhorst HM, Groen RW, Mutis T. Sepantronium bromide (YM155) improves daratumumab-mediated cellular lysis of multiple myeloma cells by abrogation of bone marrow stromal cell-induced resistance. Haematologica. 2016 Aug;101(8):e339-42. doi: 10.3324/haematol.2015.139667. Epub 2016 May 5. PubMed PMID: 27151995; PubMed Central PMCID: PMC4967585.
9: Ueno T, Uehara S, Nakahata K, Okuyama H. Survivin selective inhibitor YM155 promotes cisplatin induced apoptosis in embryonal rhabdomyosarcoma. Int J Oncol. 2016 May;48(5):1847-54. doi: 10.3892/ijo.2016.3438. Epub 2016 Mar 10. PubMed PMID: 26983495.
10: Zhang S, Liu B, Fan Z, Wang D, Liu Y, Li J, Wang N, Liu Y, Zhang B. Targeted inhibition of survivin with YM155 promotes apoptosis of hypoxic human pulmonary arterial smooth muscle cells via the upregulation of voltage-dependent K⁺ channels. Mol Med Rep. 2016 Apr;13(4):3415-22. doi: 10.3892/mmr.2016.4977. Epub 2016 Mar 4. PubMed PMID: 26957114; PubMed Central PMCID: PMC4805101.
11: Ho SH, Ali A, Chin TM, Go ML. Dioxonaphthoimidazoliums AB1 and YM155 disrupt phosphorylation of p50 in the NF-κB pathway. Oncotarget. 2016 Mar 8;7(10):11625-36. doi: 10.18632/oncotarget.7299. PubMed PMID: 26872379; PubMed Central PMCID: PMC4905498.
12: Papadopoulos KP, Lopez-Jimenez J, Smith SE, Steinberg J, Keating A, Sasse C, Jie F, Thyss A. A multicenter phase II study of sepantronium bromide (YM155) plus rituximab in patients with relapsed aggressive B-cell Non-Hodgkin lymphoma. Leuk Lymphoma. 2016 Aug;57(8):1848-55. doi: 10.3109/10428194.2015.1113275. Epub 2016 Feb 9. PubMed PMID: 26857688.
13: Li WL, Lee MR, Cho MY. The small molecule survivin inhibitor YM155 may be an effective treatment modality for colon cancer through increasing apoptosis. Biochem Biophys Res Commun. 2016 Mar 4;471(2):309-14. doi: 10.1016/j.bbrc.2016.02.009. Epub 2016 Feb 15. PubMed PMID: 26855135.
14: Cheng XJ, Lin JC, Ding YF, Zhu L, Ye J, Tu SP. Survivin inhibitor YM155 suppresses gastric cancer xenograft growth in mice without affecting normal tissues. Oncotarget. 2016 Feb 9;7(6):7096-109. doi: 10.18632/oncotarget.6898. PubMed PMID: 26771139; PubMed Central PMCID: PMC4872771.
15: Zhang Z, Zhang Y, Lv J, Wang J. The survivin suppressant YM155 reverses doxorubicin resistance in osteosarcoma. Int J Clin Exp Med. 2015 Oct 15;8(10):18032-40. eCollection 2015. PubMed PMID: 26770398; PubMed Central PMCID: PMC4694298.
16: Zhang C, Cao X, Gei Y, Wang Y, Liu G, Cheng G, Liu Q. Silencing of survivin by YM155 induces apoptosis and growth arrest in hepatocellular carcinoma cells. Oncol Lett. 2015 Sep;10(3):1627-1631. Epub 2015 Jul 2. PubMed PMID: 26622722; PubMed Central PMCID: PMC4533751.
17: Sasaki R, Ito S, Asahi M, Ishida Y. YM155 suppresses cell proliferation and induces cell death in human adult T-cell leukemia/lymphoma cells. Leuk Res. 2015 Dec;39(12):1473-9. doi: 10.1016/j.leukres.2015.10.012. Epub 2015 Oct 27. PubMed PMID: 26547260.
18: Ho SH, Sim MY, Yee WL, Yang T, Yuen SP, Go ML. Antiproliferative, DNA intercalation and redox cycling activities of dioxonaphtho[2,3-d]imidazolium analogs of YM155: A structure-activity relationship study. Eur J Med Chem. 2015 Nov 2;104:42-56. doi: 10.1016/j.ejmech.2015.09.026. Epub 2015 Sep 25. PubMed PMID: 26433618.
19: Hu S, Fu S, Xu X, Chen L, Xu J, Li B, Qu Y, Yu H, Lu S, Li W. The mechanism of radiosensitization by YM155, a novel small molecule inhibitor of survivin expression, is associated with DNA damage repair. Cell Physiol Biochem. 2015;37(3):1219-30. doi: 10.1159/000430245. Epub 2015 Sep 30. PubMed PMID: 26418254.
20: Minoda M, Kawamoto T, Ueha T, Kamata E, Morishita M, Harada R, Toda M, Onishi Y, Hara H, Kurosaka M, Akisue T. Antitumor effect of YM155, a novel small-molecule survivin suppressant, via mitochondrial apoptosis in human MFH/UPS. Int J Oncol. 2015 Sep;47(3):891-9. doi: 10.3892/ijo.2015.3077. Epub 2015 Jul 9. PubMed PMID: 26166250; PubMed Central PMCID: PMC4532197.

Explore Compound Types